molecular formula C16H14N2 B7431651 5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine

5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine

Cat. No. B7431651
M. Wt: 234.29 g/mol
InChI Key: BBJWBIMZFNNLRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine, also known as THN-EE-Py, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in various scientific research studies, making it a subject of interest for many researchers.

Mechanism of Action

The mechanism of action of 5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and Alzheimer's disease progression. It has been shown to target the PI3K/Akt/mTOR pathway, which is known to be dysregulated in cancer cells and Alzheimer's disease.
Biochemical and Physiological Effects:
5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are known to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine is its small size, which makes it easy to synthesize and study in the laboratory. It has also been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are many future directions for the study of 5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine. One direction is to further investigate its potential use in treating cancer and Alzheimer's disease. Another direction is to optimize its structure and improve its potency and selectivity. Additionally, more research is needed to fully understand its mechanism of action and identify potential drug targets.

Synthesis Methods

The synthesis of 5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine involves a multi-step process that includes the reaction of 2-iodo-5,6,7,8-tetrahydronaphthalene with ethynylpyrimidine in the presence of a palladium catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

5-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.

properties

IUPAC Name

5-[2-(5,6,7,8-tetrahydronaphthalen-1-yl)ethynyl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-7-16-14(4-1)5-3-6-15(16)9-8-13-10-17-12-18-11-13/h3,5-6,10-12H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJWBIMZFNNLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C#CC3=CN=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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